3-(Benzo[d]thiazol-2-yloxy)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C10H11NO2S/c12-6-3-7-13-10-11-8-4-1-2-5-9(8)14-10/h1-2,4-5,12H,3,6-7H2 |
InChI Key |
NYCVIRRCDJGKSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)OCCCO |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 3 Benzo D Thiazol 2 Yloxy Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 3-(Benzo[d]thiazol-2-yloxy)propan-1-ol, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring and the aliphatic protons of the propan-1-ol side chain. The aromatic region would likely display a complex multiplet pattern for the four protons on the benzene (B151609) ring, typically in the range of δ 7.0-8.0 ppm.
The propan-1-ol chain protons would present as three distinct signals. The methylene (B1212753) group attached to the oxygen of the benzothiazole (O-CH₂) would be the most deshielded of the aliphatic protons, likely appearing as a triplet. The terminal methylene group bearing the hydroxyl function (CH₂-OH) would also be a triplet, while the central methylene group (-CH₂-) would appear as a multiplet, specifically a quintet or triplet of triplets, due to coupling with the adjacent methylene groups. The hydroxyl proton (-OH) would typically be a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.0 - 8.0 | m | - |
| O-CH₂ | ~4.4 | t | ~6.5 |
| CH₂-OH | ~3.7 | t | ~6.5 |
| -CH₂- | ~2.0 | quint | ~6.5 |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are anticipated: six for the benzothiazole ring and three for the propan-1-ol side chain.
The carbon atoms of the benzothiazole ring would appear in the aromatic region of the spectrum (δ 110-165 ppm). The carbon atom C2, bonded to the oxygen and nitrogen, is expected to be the most downfield shifted among the ring carbons. The remaining aromatic carbons would have chemical shifts influenced by their position relative to the heteroatoms. The three aliphatic carbons of the propan-1-ol chain would be observed in the upfield region of the spectrum. The carbon attached to the benzothiazole oxygen (O-CH₂) would be the most deshielded of the three, followed by the carbon bearing the hydroxyl group (CH₂-OH), and finally the central methylene carbon (-CH₂-).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C2 (Benzothiazole) | ~165 |
| Aromatic-C | 110 - 155 |
| O-CH₂ | ~68 |
| CH₂-OH | ~60 |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.
To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For the propan-1-ol chain, cross-peaks would be observed between the O-CH₂ and the central -CH₂- protons, and between the central -CH₂- and the CH₂-OH protons, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the propan-1-ol chain and for the aromatic protons to their respective carbons in the benzothiazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the benzothiazole ring and the propan-1-ol side chain. A key correlation would be expected between the O-CH₂ protons and the C2 carbon of the benzothiazole ring, confirming the ether linkage.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed in the 3000-2850 cm⁻¹ region. The C=N stretching of the thiazole (B1198619) ring would likely produce a sharp band around 1600-1500 cm⁻¹. The C-O stretching vibrations of the ether and alcohol functionalities would be present in the fingerprint region, typically between 1250 and 1000 cm⁻¹.
Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric breathing modes, would be expected to give strong signals. The C-S bond of the thiazole ring should also be Raman active.
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| -OH | O-H stretch | 3400-3200 (broad) | Weak |
| Aromatic C-H | C-H stretch | 3100-3000 | Strong |
| Aliphatic C-H | C-H stretch | 3000-2850 | Strong |
| C=N (Thiazole) | C=N stretch | 1600-1500 | Medium |
| C-O (Ether) | C-O stretch | 1250-1200 | Medium |
Note: Frequencies are approximate and can vary based on the specific molecular environment.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the propan-1-ol side chain. For instance, loss of a water molecule from the molecular ion is a common fragmentation for alcohols. Cleavage of the C-C bonds in the side chain would also be expected, leading to characteristic fragment ions. Another significant fragmentation would be the cleavage of the ether bond, resulting in ions corresponding to the benzothiazole and the propanol (B110389) moieties.
High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio of an ion, which in turn enables the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₀H₁₁NO₂S), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| [M]⁺ | C₁₀H₁₁NO₂S⁺ |
| [M-H₂O]⁺ | C₁₀H₉NOS⁺ |
| [M-C₃H₇O]⁺ | C₇H₄NSO⁺ |
Note: The relative intensities of the fragment ions would depend on the ionization method and energy.
Table of Compound Names
| Compound Name |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Insights
In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to the formation of several characteristic product ions. The fragmentation would likely occur at the ether linkage and within the propanol chain, given their relative lability.
Hypothetical Fragmentation Pathways:
Cleavage of the propanol side chain: A common fragmentation for primary alcohols is the loss of the CH₂OH group, which would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 31 Da. libretexts.org Another possibility is the loss of a water molecule (18 Da). libretexts.org
Fragmentation of the benzothiazole ring: Benzothiazole derivatives are known to undergo cleavage within the thiazole ring. nih.gov This could lead to the formation of ions corresponding to the benzothiazole core or fragments thereof.
Cleavage of the ether bond: The C-O bond of the ether linkage could also cleave, leading to the formation of a benzothiazoloxy radical cation or a propanol-derived cation.
The following table outlines the potential major fragment ions that could be observed in an MS/MS spectrum of this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment | Proposed Fragmentation Pathway |
| [M+H]⁺ | [M+H - H₂O]⁺ | C₁₀H₁₀N₁O₁S₁ | Loss of a water molecule from the propanol moiety. |
| [M+H]⁺ | [M+H - CH₂OH]⁺ | C₉H₉N₁O₁S₁ | Alpha-cleavage of the primary alcohol. libretexts.org |
| [M+H]⁺ | [C₇H₄NSO]⁺ | Benzothiazol-2-oxy cation | Cleavage of the O-CH₂ bond. |
| [M+H]⁺ | [C₃H₇O]⁺ | Propan-1-ol cation | Cleavage of the O-CH₂ bond. |
It is important to note that this is a predictive analysis. The actual fragmentation pattern would need to be confirmed through experimental MS/MS analysis of this compound.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation (if single crystals are obtained)
As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported. Therefore, a detailed discussion of its specific solid-state geometry and conformation is not possible. However, based on the crystal structures of related benzothiazole derivatives, some general structural features can be anticipated. nih.govmdpi.com
Expected Structural Features:
Benzothiazole Ring System: The benzothiazole ring system is expected to be nearly planar. nih.govmdpi.com The fusion of the benzene and thiazole rings confers a high degree of rigidity to this part of the molecule.
Intermolecular Interactions: In the solid state, hydrogen bonding involving the hydroxyl group of the propanol moiety is expected to play a significant role in the crystal packing. These hydrogen bonds could form between adjacent molecules, leading to the formation of chains, sheets, or more complex three-dimensional networks. Pi-pi stacking interactions between the aromatic benzothiazole rings of neighboring molecules may also contribute to the stability of the crystal lattice.
The following table summarizes the type of crystallographic data that would be obtained from a successful X-ray diffraction study of this compound.
| Parameter | Information Provided |
| Crystal System & Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the molecular conformation. |
| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |
Obtaining single crystals of sufficient quality is a prerequisite for X-ray crystallographic analysis. nih.gov The successful growth of such crystals would be a critical step in the full structural elucidation of this compound.
Computational and Theoretical Investigations of 3 Benzo D Thiazol 2 Yloxy Propan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular orbitals and charge distribution. These methods allow for the prediction of chemical behavior and properties before a compound is synthesized. scirp.org For benzothiazole (B30560) derivatives, these calculations help to understand their electronic properties, which are linked to their various applications. mdpi.commdpi.comresearchgate.net
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state. For benzothiazole derivatives, DFT calculations, often using the B3LYP functional, provide precise information on bond lengths, bond angles, and dihedral angles. researchgate.net
These calculations can be performed in various phases, such as in a vacuum (gaseous phase) or in different solvents, to model the compound's behavior in diverse environments. researchgate.net The resulting energy landscapes help identify the most stable conformations and predict the molecule's structural properties.
Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) (Note: Data is representative for a benzothiazole core structure)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-S | ~1.76 Å |
| Bond Length | C=N | ~1.31 Å |
| Bond Length | C-O | ~1.38 Å |
| Bond Angle | C-S-C | ~89.5° |
| Bond Angle | C-N=C | ~110.2° |
| Dihedral Angle | C-C-S-C | ~0.0° |
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov For thiazole (B1198619) derivatives, the HOMO-LUMO gap has been calculated in different phases, showing values around 4.5–4.7 eV, indicating good stability. researchgate.net
Table 2: Frontier Molecular Orbital Energy Parameters (Note: Values are illustrative based on related thiazole derivatives)
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 eV |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
In an MEP map, red and yellow colors typically indicate regions of negative potential (electron-rich), which are prone to electrophilic attack. Conversely, blue colors signify regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. scirp.org For benzothiazole derivatives, MEP analysis helps identify reactive sites; for instance, the nitrogen atom in the thiazole ring often appears as a negative potential site, making it a likely center for electrophilic interaction. scirp.orgresearchgate.net
To quantify the reactivity predicted by FMO and MEP analyses, global and local reactivity descriptors are calculated. These indices provide a more quantitative measure of a molecule's chemical behavior.
Chemical Hardness (η): Measures resistance to change in electron distribution. A higher value indicates greater stability.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com
Local Reactivity Descriptors: These pinpoint the reactivity of specific atoms within the molecule. The Fukui function is a prominent local descriptor that indicates which atoms are most likely to be involved in an electrophilic, nucleophilic, or radical attack.
Table 3: Global Reactivity Descriptors (Note: Values are conceptual and derived from FMO energies)
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures molecular stability |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates electron escaping tendency |
| Electrophilicity Index (ω) | μ2 / 2η | Measures electron-accepting capacity |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the propanol (B110389) side chain in 3-(Benzo[d]thiazol-2-yloxy)propan-1-ol allows it to adopt various spatial arrangements, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers.
This is achieved by mapping the potential energy surface (PES), which plots the molecule's energy as a function of its geometry (e.g., by rotating specific bonds). mdpi.com The resulting map reveals energy minima, corresponding to stable conformers, and energy barriers, which represent the energy required to transition between them. This analysis is crucial for understanding how the molecule's shape influences its interactions and properties.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Effects
While quantum chemical calculations often model molecules in isolation, Molecular Dynamics (MD) simulations provide insights into their behavior in a more realistic environment, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on classical mechanics.
For this compound, MD simulations can be used to study how solvent molecules interact with it, influencing its conformation and stability. nih.gov These simulations help to understand the effects of explicit solvation, where specific solute-solvent interactions (like hydrogen bonding) are considered, versus implicit solvation, where the solvent is treated as a continuous medium. mdpi.com This provides a dynamic picture of how the compound behaves in solution, which is essential for predicting its properties in real-world applications.
Theoretical Structure-Activity Relationship (SAR) Modeling
Theoretical Structure-Activity Relationship (SAR) modeling for this compound involves a systematic examination of its chemical structure to predict its biological activity. This analysis is based on the well-established principle that the pharmacological effects of a compound are intrinsically linked to its molecular features. For the benzothiazole class of compounds, substitutions at the C-2 and C-6 positions have been identified as particularly significant in determining their biological activities. benthamscience.com In the case of this compound, the focus of SAR analysis is primarily on the substituent at the C-2 position, which is the 3-hydroxypropoxy group.
Key Structural Components for SAR Analysis:
| Component | Description | Potential Influence on Activity |
| Benzothiazole Nucleus | A bicyclic system consisting of a benzene (B151609) ring fused to a thiazole ring. | Provides the foundational scaffold for receptor binding and can engage in various non-covalent interactions. |
| Linker | The -(CH2)3-O- chain connecting the benzothiazole nucleus to the terminal hydroxyl group. | Influences the molecule's flexibility, spatial orientation, and lipophilicity. |
| Terminal Functional Group | The hydroxyl (-OH) group at the end of the propanol side chain. | Can act as a hydrogen bond donor and acceptor, significantly impacting solubility and receptor interactions. |
A detailed analysis of each of these components allows for a comprehensive understanding of the theoretical SAR of this compound.
The benzothiazole nucleus itself is a critical pharmacophore that is present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. benthamscience.comsemanticscholar.org The aromatic nature of the benzene ring and the presence of nitrogen and sulfur atoms in the thiazole ring allow for various types of interactions with biological targets, such as pi-pi stacking, hydrophobic interactions, and hydrogen bonding.
The linker, in this case, a 3-carbon alkoxy chain, is a significant determinant of the molecule's conformational flexibility and lipophilicity. The length and nature of this linker can affect how the molecule orients itself within a binding pocket of a receptor or enzyme. A longer or more rigid linker would alter the distance and spatial relationship between the benzothiazole nucleus and the terminal hydroxyl group, which could in turn enhance or diminish the biological activity.
To further elaborate on the theoretical SAR, we can consider the hypothetical impact of modifying each of these structural components on a specific biological activity, such as antimicrobial efficacy.
Hypothetical SAR Modifications and Predicted Antimicrobial Activity:
| Modification | Rationale | Predicted Activity |
| Substitution on the Benzothiazole Ring | Introducing electron-withdrawing or electron-donating groups on the benzene ring can alter the electronic properties of the entire molecule, potentially enhancing its interaction with microbial targets. | Introduction of a halogen at the C-6 position may increase lipophilicity and antimicrobial activity. |
| Alteration of the Linker Chain | Modifying the length of the alkyl chain can optimize the distance between the pharmacophore and the terminal group for better target binding. | Shortening or lengthening the chain from three carbons could either improve or reduce activity depending on the specific target's geometry. |
| Replacement of the Terminal Hydroxyl Group | Substituting the hydroxyl group with other functional groups can change the molecule's polarity and hydrogen bonding capacity. | Replacement with a more lipophilic group might enhance cell membrane penetration, while a charged group could improve solubility. |
Quantitative Structure-Activity Relationship (QSAR) models for benzothiazole derivatives often utilize descriptors related to electronic, steric, and hydrophobic properties. nih.govallsubjectjournal.com For this compound, key descriptors would likely include molecular weight, logP (a measure of lipophilicity), hydrogen bond donors and acceptors, and molecular surface area. These computational tools help in quantifying the relationship between the chemical structure and biological activity, providing a more in-depth understanding of the SAR. researchgate.net
Derivatization and Chemical Transformations of 3 Benzo D Thiazol 2 Yloxy Propan 1 Ol
Modifications at the Primary Hydroxyl Group
Esterification Reactions for Prodrug or Material Precursor Development
Esterification converts the terminal hydroxyl group into an ester linkage, a common strategy in medicinal chemistry to create prodrugs with improved bioavailability. This reaction typically involves reacting the alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640) under acidic or basic conditions. For instance, the reaction with a biologically relevant carboxylic acid can yield a prodrug that, once metabolized, releases the active parent alcohol and the carboxylic acid. youtube.com Similarly, reaction with monomers like acrylic acid or methacrylic acid can produce precursors for polymerization, leading to new materials with the benzothiazole (B30560) moiety incorporated into the polymer backbone.
A representative esterification reaction is the condensation of the alcohol with a generic carboxylic acid (R-COOH) catalyzed by a strong acid (e.g., H₂SO₄) to yield the corresponding ester and water.
Table 1: Representative Esterification Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
This table illustrates a general esterification scheme. The specific nature of 'R' dictates the final properties of the product.
Etherification and Alkylation Reactions for Chain Extension
The hydroxyl group can be converted to an ether, allowing for the extension of the alkyl chain or the introduction of new functional groups. The Williamson ether synthesis is a classic method for this transformation, involving deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (R-X). This reaction is highly versatile for creating a wide range of ethers. For example, reacting the sodium alkoxide of the title compound with 1,3-dibromopropane (B121459) would extend the side chain, a strategy used in linking molecular fragments. mdpi.com
Table 2: General Williamson Ether Synthesis
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Deprotonation | Sodium Hydride (NaH) | 3-(Benzo[d]thiazol-2-yloxy)propan-1-olate |
This table outlines the two-step process for etherification, where 'R' in the alkyl halide can be varied to introduce different functionalities.
Oxidation Reactions to Carbonyl Species (Aldehydes, Carboxylic Acids)
The primary alcohol functional group is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid depending on the oxidant and reaction conditions. libretexts.orgyoutube.com The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, selectively oxidizes the alcohol to the aldehyde, 3-(Benzo[d]thiazol-2-yloxy)propanal. organic-chemistry.org This aldehyde is a useful intermediate for subsequent reactions like reductive amination or Wittig reactions.
Conversely, employing strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from potassium dichromate and sulfuric acid) will fully oxidize the primary alcohol to the corresponding carboxylic acid, 3-(Benzo[d]thiazol-2-yloxy)propanoic acid. docbrown.infochemguide.co.uk To ensure complete oxidation to the carboxylic acid, the reaction is often performed under reflux conditions to prevent the intermediate aldehyde from being isolated. chemguide.co.uk
Table 3: Oxidation Products of 3-(Benzo[d]thiazol-2-yloxy)propan-1-ol
| Starting Material | Oxidizing Agent | Product | Product Class |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 3-(Benzo[d]thiazol-2-yloxy)propanal | Aldehyde |
This interactive table summarizes the outcome of oxidizing the primary alcohol under different conditions.
Formation of Halogenated Derivatives
The hydroxyl group can be readily replaced by a halogen (Cl, Br) to form a more reactive alkyl halide. These halogenated derivatives are valuable synthetic intermediates, particularly for nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon nucleophiles. Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. These reactions typically proceed with high efficiency and are fundamental for further functionalization of the propyloxy side chain.
Functionalization of the Benzothiazole Moiety
The benzothiazole ring system is an aromatic heterocycle that can undergo electrophilic aromatic substitution, allowing for the introduction of substituents onto the benzene (B151609) ring portion of the molecule.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The reactivity and orientation of incoming electrophiles in electrophilic aromatic substitution (EAS) are governed by the existing substituents on the benzene ring. masterorganicchemistry.com In this compound, the key substituent is the 2-oxypropanol group attached to the heterocyclic portion, which is fused to the benzene ring. The oxygen atom of the alkoxy group acts as an electron-donating group through resonance, thereby activating the aromatic system towards electrophilic attack. researchgate.net
Electron-donating groups are known to direct incoming electrophiles to the ortho and para positions relative to the point of attachment. mnstate.edu For the benzothiazole ring, this translates to substitution primarily at the 4- and 6-positions. The 7-position is also a possibility, though often less favored. Common EAS reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂). youtube.com
Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ introduces a bromine atom.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). youtube.com
Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl chloride in the presence of a Lewis acid (e.g., AlCl₃) introduces an acyl or alkyl group, respectively.
The precise regioselectivity can be influenced by steric hindrance and the specific reaction conditions employed.
Table 4: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Major Products (Predicted) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 6-Nitro- derivatives |
| Bromination | Br₂, FeBr₃ | 4-Bromo- and 6-Bromo- derivatives |
This table outlines the expected major products from common EAS reactions based on the directing effects of the alkoxy substituent.
Inability to Fulfill Request Due to Lack of Specific Scientific Literature
Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research detailing the chemical transformations of the compound “this compound” according to the provided outline. The instructions mandated a strict focus on this particular molecule and the specified reactions: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck), Introduction of Heterocyclic Moieties (Triazoles), Cyclization Reactions for Novel Fused Systems, and Multicomponent Reaction Strategies.
Generating an article with scientifically accurate, detailed research findings and data tables, as per the user's request, is not possible without published research on this specific subject. To adhere to the strict constraints of the prompt and avoid introducing information outside the explicit scope, the article cannot be created. Fabricating data or extrapolating from generalized benzothiazole chemistry would not meet the required standards of scientific accuracy for this specific compound. Therefore, the request to generate an article on the chemical transformations of this compound cannot be fulfilled at this time.
Exploration of Advanced Applications and Functional Integration
Supramolecular Chemistry and Self-Assembly Potential
The structural features of 3-(benzo[d]thiazol-2-yloxy)propan-1-ol, namely the hydrogen bond donor (hydroxyl group) and acceptor sites (nitrogen and oxygen atoms), make it a prime candidate for the construction of ordered supramolecular architectures.
Host-Guest Interactions with Macrocyclic Receptors (e.g., Cyclodextrins)
The hydrophobic benzothiazole (B30560) core of the molecule is well-suited for encapsulation within the nonpolar cavity of macrocyclic hosts like cyclodextrins. frontiersin.org Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, capable of forming inclusion complexes with a variety of guest molecules. nih.govresearchgate.net This host-guest complexation can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability. The formation of an inclusion complex between this compound and a cyclodextrin (B1172386), such as β-cyclodextrin, would likely involve the insertion of the benzothiazole moiety into the cyclodextrin cavity, with the hydrophilic propanol (B110389) chain extending out into the aqueous environment. Such complexation could be driven by hydrophobic interactions and van der Waals forces. The stoichiometry and stability of these complexes are influenced by the size and shape complementarity between the host and guest.
Applications in Materials Science and Optoelectronics
The inherent electronic and photophysical properties of the benzothiazole ring system make its derivatives highly attractive for applications in materials science, particularly in the field of optoelectronics. research-nexus.netresearchgate.netnih.gov
Incorporation into Polymer Architectures as Functional Monomers
The terminal hydroxyl group of this compound provides a reactive site for its incorporation as a functional monomer into various polymer backbones. For instance, it could be used to synthesize polyesters or polyurethanes through condensation polymerization. The resulting polymers would feature the benzothiazole moiety as a pendant group, imparting its unique optical and electronic properties to the macromolecular structure. The flexible propanol linker would serve to decouple the rigid benzothiazole unit from the polymer backbone, potentially influencing the polymer's morphology and processability. The incorporation of benzothiazole-disulfide units into polymers has been shown to create redox-responsive materials. rsc.org
Development of Fluorescent Dyes and Luminogens with Tunable Emission Properties
Benzothiazole derivatives are well-known for their fluorescent properties, often emitting in the blue to green region of the visible spectrum. nih.govniscpr.res.inresearchgate.netniscpr.res.in The emission characteristics are highly dependent on the molecular structure and the surrounding environment. The fluorescence of this compound would be influenced by the nature of the propanoxy substituent at the 2-position of the benzothiazole ring. It is anticipated that this compound would exhibit fluorescence, with the potential for its emission properties to be tuned by altering the solvent polarity or through the formation of aggregates. The study of related benzothiazole derivatives has shown that their emission wavelengths can be shifted by introducing different substituents, providing a strategy for developing a range of fluorescent materials. niscpr.res.inresearchgate.net
Precursors for Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The promising electronic and luminescent properties of benzothiazole derivatives make them valuable building blocks for materials used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netmdpi.comrsc.org In OLEDs, benzothiazole-based compounds can function as emitters, hosts, or electron-transporting materials. research-nexus.netresearchgate.netnih.gov The non-planar geometry of some benzothiazole derivatives is beneficial for their performance in optoelectronic devices. research-nexus.net In the context of OSCs, benzothiazole is often used as an electron-accepting unit in donor-acceptor type polymers and small molecules, contributing to their favorable electronic properties for photovoltaic applications. researchgate.netcambridge.org The functional propanol group of this compound offers a synthetic handle to incorporate this chromophore into more complex molecular architectures designed for efficient charge transport and light emission or harvesting.
Role in Catalysis and Ligand Design
The unique structural characteristics of this compound, which combines a rigid benzothiazole heterocycle with a flexible propanol side chain, make it a compound of interest for catalytic applications and ligand design. The benzothiazole moiety contains nitrogen and sulfur atoms, which, along with the ether and hydroxyl oxygen atoms in the side chain, can act as potential donor sites for metal coordination.
Design of Metal Chelation and Coordination Ligands
The benzothiazole ring system is a well-established scaffold in coordination chemistry. researchgate.net The nitrogen atom of the thiazole (B1198619) ring and other potential donor atoms can form stable complexes with a variety of transition metals. osti.gov In the case of this compound, the presence of multiple heteroatoms (N, O, S) offers several possibilities for metal chelation. The flexible propan-1-ol side chain allows the terminal hydroxyl group to position itself for coordination with a metal center already bound to the benzothiazole nitrogen, potentially forming a stable chelate ring.
The coordination behavior of thiazole-derived ligands is diverse, and they have been shown to form complexes with various metals, which have applications in catalysis and materials science. researchgate.net While specific studies on the metal complexes of this compound are not extensively documented, the inherent properties of the benzothiazole core suggest significant potential. mdpi.com The ability of similar heterocyclic systems to act as ligands in the formation of coinage metal complexes highlights the versatility of such scaffolds in ligand design. rsc.org The combination of the "hard" oxygen donors from the ether and alcohol groups with the "soft" nitrogen and sulfur donors of the benzothiazole ring could lead to ligands with unique selectivity for different metal ions.
Investigation of Organocatalytic Properties
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While research into the specific organocatalytic properties of this compound is an emerging area, its molecular structure contains functional groups that are known to participate in catalytic cycles. The terminal hydroxyl group (-OH) on the propanol side chain can potentially act as a hydrogen bond donor, activating electrophiles in a manner similar to other alcohol-based catalysts.
The field of organocatalysis has seen significant development, with catalysts often relying on functionalities like amines or carboxylic acids to proceed via enamine or iminium catalysis. mdpi.com Although this compound lacks these specific groups, the broader principles of organocatalysis, including hydrogen bonding and Lewis base activation, could be explored. The nitrogen atom in the benzothiazole ring could function as a Lewis basic site. Further research is required to determine if this compound or its derivatives can effectively catalyze organic transformations such as aldol (B89426) or Michael reactions under metal-free conditions.
Photocatalytic Applications
Benzothiazole derivatives have garnered attention for their potential use in photocatalysis, driven by their favorable electronic properties. researchgate.net These compounds can absorb light and facilitate chemical transformations, often under visible-light irradiation. acs.org The benzothiazole core can act as a photosensitizer in various organic reactions. dntb.gov.ua
Graphitic carbon nitride (g-C3N4) has been used as an effective photocatalyst for the synthesis of benzothiazoles, highlighting the stability of this heterocyclic system under photocatalytic conditions. researchgate.net Furthermore, protocols for the visible-light-mediated functionalization of benzothiazoles have been developed, even without the need for an external photocatalyst, indicating the intrinsic photo-responsive nature of the benzothiazole scaffold. rsc.org The specific compound this compound, with its extended conjugation and heteroatoms, could possess interesting photophysical properties, making it a candidate for investigation in visible-light-driven chemical synthesis.
Investigation of Biological Interaction Mechanisms (In Vitro Studies)
In vitro studies are crucial for elucidating the mechanisms through which chemical compounds interact with biological targets. For this compound, this involves examining its effects on specific enzymes and its binding affinity for various receptors. The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.gov
Enzyme Modulation and Inhibition Profiling
Derivatives of benzothiazole have been extensively studied as inhibitors of various enzymes implicated in human diseases. These studies provide a framework for understanding the potential activity of this compound.
For instance, benzothiazole derivatives have been designed as potent inhibitors of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). rsc.organadolu.edu.trnih.gov Some compounds have shown dual inhibitory activity with IC50 values in the nanomolar range. rsc.orgresearchgate.net Other research has identified benzothiazole-based compounds as inhibitors of human glutathione (B108866) S-transferase P1-1 (hGSTP1-1), an enzyme linked to cancer drug resistance. esisresearch.org Additionally, derivatives have been found to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. acs.org The diverse inhibitory profiles of these related compounds suggest that this compound could be a valuable lead structure for developing novel enzyme inhibitors.
| Compound Class | Target Enzyme | Key Findings (IC50 Values) | Reference |
|---|---|---|---|
| Benzothiazole-piperazine derivatives | Acetylcholinesterase (AChE) | Compound 4f showed an IC50 of 23.4 ± 1.1 nM. | rsc.org |
| Benzothiazole-piperazine derivatives | Monoamine Oxidase B (MAO-B) | Compound 4f showed an IC50 of 40.3 ± 1.7 nM. | rsc.org |
| 2-Substituted benzothiazoles | Human GSTP1-1 (hGSTP1-1) | Lead compounds showed significant inhibitory activity compared to etoposide. | esisresearch.org |
| Benzothiazole-based selones | Mushroom Tyrosinase | Compound 3 exhibited an IC50 of 0.47 µM, nearly 50-fold more potent than kojic acid. | acs.org |
| Benzothiazole sulfonate derivatives | Pancreatic Lipase | Derivatives showed effective inhibition with IC50 values as low as 22.73 ± 4.15 µM. | researchgate.net |
Receptor Binding and Activation Studies
The interaction of benzothiazole derivatives with cellular receptors is another critical area of investigation. Specific structural modifications to the benzothiazole core can lead to high-affinity ligands for various receptor subtypes.
Structure-activity relationship (SAR) studies on benzo[d]thiazol-2(3H)one derivatives have identified potent ligands for sigma (σ) receptors, which are implicated in neurological disorders and cancer. nih.gov These studies revealed that modifications to the linker length and alkylamine ring size significantly impact binding affinity and selectivity for σ1 and σ2 receptor subtypes, with some compounds displaying Ki values in the low nanomolar range. nih.gov Similarly, benzo[d]isothiazolyloxypropanolamine derivatives, which share the propanolamine (B44665) side chain with beta-blockers, have been evaluated as antagonists at β-adrenoceptors. nih.gov These findings underscore the potential of the benzothiazole scaffold, and by extension this compound, to serve as a template for the design of new receptor-targeted agents. The binding of benzodiazepines, a different class of compounds, to the GABAA receptor is another example of how heterocyclic structures interact with key neurological targets. nih.gov
| Compound Class | Target Receptor | Key Findings (Ki Values) | Reference |
|---|---|---|---|
| Benzo[d]thiazol-2(3H)one derivative (1 ) | Sigma-1 (σ1) | Ki = 1.6 ± 0.1 nM (in rat liver membranes). | nih.gov |
| Fluorinated benzo[d]thiazol-2(3H)one derivative (2 ) | Sigma-1 (σ1) | Ki = 0.0025 nM (in rat brain homogenates). | nih.gov |
| Benzo[d]thiazol-2(3H)one derivative (8a ) | Sigma-1 (σ1) | Ki = 4.5 nM, with 483-fold selectivity over σ2. | nih.gov |
| Benzothiazole derivative (4b ) | Histamine H3 Receptor (H3R) | Ki = 0.012 µM. | nih.gov |
Cellular Uptake, Distribution, and Mechanistic Studies in Model Systems (e.g., cell lines)
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with studies revealing their mechanisms of action in various cancer cell lines. Research on 2-substituted benzothiazoles in breast cancer cell lines (MCF-7 and MDA-MB-231) has shown that these compounds can inhibit cancer cell growth by inducing apoptosis and disrupting key cellular processes. nih.gov
Mechanistic insights from these studies indicate that benzothiazole compounds can:
Induce Cell Cycle Arrest: They cause cell cycle arrest, particularly in the sub-G1 phase. nih.gov
Disrupt Mitochondrial Function: These compounds are observed to disrupt the mitochondrial membrane potential, a key event in the apoptotic pathway. nih.gov
Increase Oxidative Stress: An increase in the accumulation of reactive oxygen species (ROS) is a common effect, leading to cellular damage and death. nih.gov
Modulate Signaling Pathways: Benzothiazole derivatives have been shown to downregulate the protein levels of the epidermal growth factor receptor (EGFR). nih.gov Furthermore, they modulate critical signaling pathways involved in cancer progression, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. nih.govmdpi.com
Regulate Apoptotic Genes: An increase in the transcription of pro-apoptotic genes like Bax has been reported. nih.gov
One novel benzothiazole derivative, PB11, was found to be highly cytotoxic to U87 (glioblastoma) and HeLa (cervix cancer) cell lines, with IC50 values below 50 nM. mdpi.com This compound induced classic apoptotic symptoms such as DNA fragmentation and nuclear condensation. Mechanistic studies showed that PB11 up-regulated cellular levels of caspase-3 and cytochrome-c while down-regulating PI3K and AKT, suggesting that it induces apoptosis by suppressing the PI3K/AKT signaling pathway. mdpi.com
Table 1: Mechanistic Actions of Benzothiazole Derivatives in Cancer Cell Lines
| Mechanism of Action | Observed Effect | Cell Lines |
|---|---|---|
| Cell Cycle | Arrest in sub-G1 phase | MCF-7, MDA-MB-231 |
| Mitochondria | Disruption of membrane potential | MCF-7, MDA-MB-231 |
| Oxidative Stress | Increased Reactive Oxygen Species (ROS) | MCF-7, MDA-MB-231 |
| Gene Expression | Increased Bax transcription | MCF-7, MDA-MB-231 |
| Signaling Pathways | Downregulation of EGFR, JAK/STAT, ERK, AKT, mTOR | MCF-7, MDA-MB-231 |
| Apoptosis Induction | Upregulation of caspase-3 and cytochrome-c | U87, HeLa |
Structure-Activity Relationship (SAR) Derivation for Mechanistic Insights
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole core. Structure-Activity Relationship (SAR) studies provide crucial insights into how chemical modifications can enhance pharmacological efficacy and selectivity. ijsrst.comresearchgate.net
For antibacterial applications, SAR studies have shown that substitutions at various positions on the benzothiazole ring system can significantly enhance activity. For instance, the presence of a chloro group at the 5th position or methyl and bromo groups at the 7th position of the benzothiazole ring has been found to increase antibacterial action. nih.gov Similarly, modifications on a phenyl ring attached to the benzothiazole moiety, such as the inclusion of nitro, difluoro, hydroxy, or chloro groups, also enhance antibacterial properties. nih.gov
In the context of anticancer activity, SAR studies on benzothiazolone-based ligands targeting sigma receptors revealed several key trends. nih.gov
Linker Length: Increasing the length of a linker arm between the benzothiazolone core and an azepane ring resulted in a significant increase in affinity for the σ₂ receptor subtype with only a marginal change for the σ₁ subtype. nih.gov
Aryl Substitution: Modifying an aryl substitution from a propyl to a propionyl group led to a dramatic decrease in σ₂ affinity while minimally affecting σ₁ affinity, thereby increasing selectivity. nih.gov
Amine Ring Size: Replacing an azepane ring with a smaller pyrrolidine (B122466) ring resulted in reduced affinity for both receptor subtypes. nih.gov
Further SAR studies on 2,6-disubstituted benzothiazoles as Hsp90 C-terminal-domain inhibitors have also been conducted to optimize their antiproliferative activities against breast cancer cell lines. mdpi.com These studies highlight the importance of the substituents at both the 2- and 6-positions of the benzothiazole scaffold for achieving potent biological activity. ijsrst.commdpi.com
Table 2: Summary of Structure-Activity Relationships for Benzothiazole Derivatives
| Position of Substitution | Substituent Group | Resulting Biological Activity |
|---|---|---|
| Benzothiazole Ring (Position 5) | Chloro | Enhanced antibacterial action |
| Benzothiazole Ring (Position 7) | Methyl, Bromo | Enhanced antibacterial action |
| Attached Phenyl Ring (Position 4) | 3-Nitro, 2,6-Difluoro, 4-Hydroxy, 4-Chloro | Enhanced antibacterial action |
| Benzothiazolone Core (Position 6) | Propionyl group | Improved affinity and selectivity for σ₁ receptor |
Sensing and Detection Applications (Chemosensors)
The unique photophysical properties of the benzothiazole scaffold have made it a valuable component in the design of chemosensors for various analytes. researchgate.netmdpi.com These sensors often operate through mechanisms like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), photoinduced electron transfer (PET), and aggregation-induced emission (AIE). researchgate.net
Design of Fluorescent Probes for Ions and Biomolecules
Benzothiazole-based fluorescent probes have been successfully designed for the selective detection of a range of ions and biomolecules. These probes offer advantages such as high quantum yields, large Stokes shifts, and distinct color transitions upon analyte binding. researchgate.net
Ion Detection: Novel benzothiazole derivatives have been synthesized as selective fluorescent chemosensors for metal ions like Al³⁺. nih.govnih.govresearchgate.net For example, a probe known as BHM displayed high selectivity and sensitivity for Al³⁺ through a noticeable blue-shift in its fluorescence spectrum and a color change visible to the naked eye. nih.gov Another sensor, BID, was developed for the highly selective and sensitive detection of the cyanide ion (CN⁻). nih.gov
Biomolecule Detection: The benzothiazole fluorophore has been incorporated into probes for essential biomolecules. A probe named BT-AC was developed for selectively sensing cysteine (Cys), exhibiting a massive 4725-fold fluorescence enhancement in its presence. rsc.org Thiazole orange (TO), a well-known benzothiazole-based dye, has been widely used in probes for sensing nucleic acids (DNA and RNA) and protein-DNA interactions due to its remarkable 'turn-on' fluorescence response. mdpi.com Furthermore, a benzothiazole-based AIE probe, BT-BO, was successfully synthesized for detecting hydrogen peroxide (H₂O₂) in living cells. nih.gov
Chemo-sensor Development based on Spectroscopic Changes
The development of chemosensors relies on measurable changes in spectroscopic properties upon interaction with a target analyte. Benzothiazole-based sensors are designed to exhibit distinct changes in their absorption (UV-Vis) and/or fluorescence emission spectra. mdpi.combohrium.com
For example, the chemosensor BID, designed for cyanide detection, operates via the nucleophilic addition of CN⁻ to the molecule, which alters its electronic structure and results in a clear change in its optical properties. nih.gov Similarly, a sensor for Al³⁺, B31, showed a 60-fold increase in its quantum yield upon forming a complex with the ion, accompanied by a significant Stokes shift. nih.gov The sensing mechanism often involves the modulation of ICT or the inhibition of non-radiative decay pathways upon analyte binding, leading to a "turn-on" or ratiometric fluorescent response. nih.gov
The interaction of these probes with analytes can be quantified by monitoring the changes in absorbance or fluorescence intensity, allowing for the determination of analyte concentration with high sensitivity, often with detection limits in the nanomolar range. nih.govrsc.org
Table 3: Spectroscopic Changes in Benzothiazole-Based Chemosensors
| Chemosensor | Analyte | Spectroscopic Change | Mechanism |
|---|---|---|---|
| BHM | Al³⁺ | Blue-shift in fluorescence spectrum | Intramolecular Charge Transfer (ICT) |
| B31 | Al³⁺ | ~60-fold fluorescence enhancement | Complexation, AIE |
| BID | CN⁻ | Change in absorption and emission spectra | Nucleophilic addition |
| BT-AC | Cysteine | 4725-fold fluorescence enhancement | Dual recognition factors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
